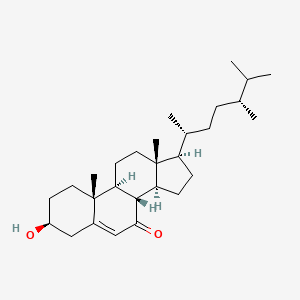
Neodecaneperoxoic acid,1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl peroxyneodecanoate: is an organic peroxide compound with the molecular formula C14H28O3 . It is commonly used as a polymerization initiator in the production of various polymers. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl peroxyneodecanoate is typically synthesized through the reaction of tert-butyl hydroperoxide with neodecanoyl chloride in the presence of an alkaline solution, such as sodium hydroxide or potassium hydroxide . The reaction involves the following steps:
Alkalization Reaction: tert-Butyl hydroperoxide is mixed with an alkaline solution.
Esterification Reaction: The mixture is then reacted with neodecanoyl chloride to form tert-butyl peroxyneodecanoate.
Quenching: The reaction is quenched to stop the process and isolate the product.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl peroxyneodecanoate is often carried out using a continuous flow process. This method involves continuously adding the reactants into a flow reactor, where the reactions occur sequentially. The continuous flow process offers advantages such as improved temperature control, shorter reaction times, and better reproducibility .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl peroxyneodecanoate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then initiate polymerization reactions.
Common Reagents and Conditions:
Polymerization: It is commonly used as an initiator for the free-radical polymerization of vinyl monomers, such as polyethylene, polyvinyl chloride, and polystyrene.
Major Products Formed: The decomposition of tert-butyl peroxyneodecanoate generates free radicals, which can initiate the polymerization of monomers to form polymers. The major products formed depend on the specific monomers used in the polymerization process .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl peroxyneodecanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains . The decomposition process can be triggered by heat or UV radiation, making it a versatile initiator for various polymerization processes .
Comparison with Similar Compounds
tert-Butyl peroxyneodecanoate is part of a broader class of organic peroxides used as polymerization initiators. Similar compounds include:
- tert-Butyl peroxybenzoate
- tert-Butyl peroxyacetate
- tert-Butyl peroxy-2-ethylhexanoate
- Di-tert-butyl peroxide
Uniqueness: tert-Butyl peroxyneodecanoate is unique due to its specific decomposition temperature and the stability of the free radicals it generates. This makes it particularly suitable for initiating polymerization reactions at controlled temperatures, providing better control over the polymerization process compared to other peroxides .
Properties
Molecular Formula |
C14H26O4 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
tert-butyl 3-(5,5-dimethylhexyl)dioxirane-3-carboxylate |
InChI |
InChI=1S/C14H26O4/c1-12(2,3)9-7-8-10-14(17-18-14)11(15)16-13(4,5)6/h7-10H2,1-6H3 |
InChI Key |
JOIPTRRGOVGQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCC1(OO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
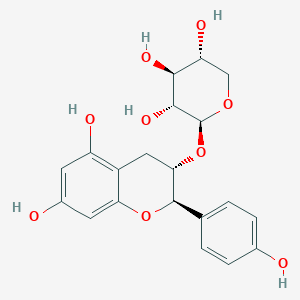
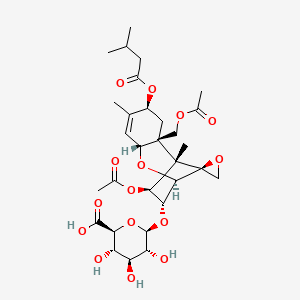



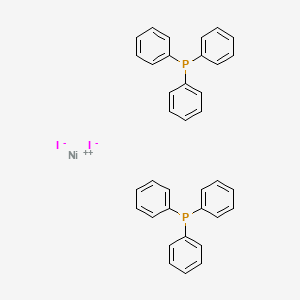
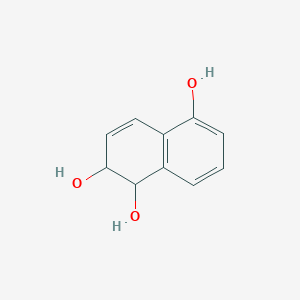
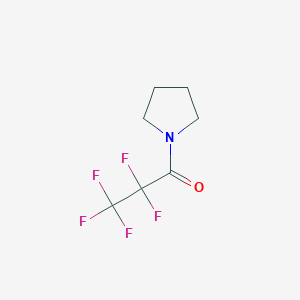
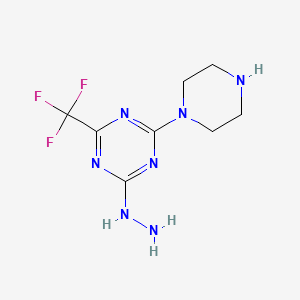
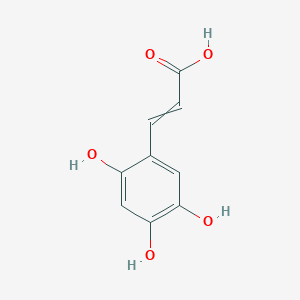
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
